Lotaustralin
Overview
Description
Lotaustralin is a cyanogenic glucoside found in small amounts in various plants, including Fabaceae austral trefoil (Lotus australis), cassava (Manihot esculenta), lima bean (Phaseolus lunatus), roseroot (Rhodiola rosea), and white clover (Trifolium repens) . It is the glucoside of methyl ethyl ketone cyanohydrin and is structurally related to linamarin, another cyanogenic glucoside found in these plants .
Mechanism of Action
Target of Action
Lotaustralin is a cyanogenic glucoside . Its primary targets are the enzymes that can hydrolyze it, particularly the enzyme linamarase . Linamarase is found in the cell wall of plants and is responsible for the hydrolysis of this compound .
Mode of Action
This compound interacts with its target, linamarase, through a process of hydrolysis . This interaction results in the formation of glucose and a precursor to the toxic compound hydrogen cyanide (HCN) . HCN is a widely known poison but is also considered as a gasotransmitter . It impacts cellular metabolism by modulation of the reactive oxygen species and reactive nitrogen species levels, and via modifications of proteins (S-cyanylation, oxidation) .
Biochemical Pathways
The biosynthetic pathway for this compound in plants like cassava involves several key intermediates . The enzyme system converting oxime into cyanohydrin has been identified, with CYP71E7 being a key player in this process . This enzyme converts 2-methylpropanal oxime and 2-methylbutanal oxime to the corresponding cyanohydrins, which dissociate into acetone and 2-butanone, respectively, and hydrogen cyanide .
Pharmacokinetics
It is known that this compound is soluble in water, which could potentially impact its bioavailability .
Result of Action
The hydrolysis of this compound by linamarase results in the formation of glucose and a precursor to hydrogen cyanide . Hydrogen cyanide can have toxic effects, particularly at high concentrations . It can inhibit the activity of several metalloenzymes and impact cellular metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of the enzymes involved in its biosynthesis, such as CYP71E7, can vary depending on the specific cells in the plant and the stage of leaf development . This suggests that the production and action of this compound can be influenced by the plant’s environment and developmental stage.
Biochemical Analysis
Biochemical Properties
Lotaustralin plays a significant role in plant defense mechanisms against herbivores through the release of hydrogen cyanide . It interacts with specific β-glucosidases, such as BGD2, which can hydrolyze both this compound and linamarin, another cyanogenic glucoside .
Cellular Effects
The cellular effects of this compound are primarily related to its role in cyanogenesis, the release of hydrogen cyanide upon tissue damage . This process can influence cell function and impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its enzymatic degradation by β-glucosidases, leading to the release of hydrogen cyanide . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of cyanogenesis . It interacts with enzymes such as CYP71E7, which catalyzes the conversion of isoleucine-derived oximes into their corresponding cyanohydrins in the biosynthesis of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lotaustralin can be synthesized through the biosynthesis pathway in plants. The process involves the conversion of amino acids valine and isoleucine into their corresponding oximes and cyanohydrins, which are then glucosylated to form this compound . The key enzymes involved in this pathway are CYP79D1 and CYP79D2, which catalyze the conversion of amino acids to oximes, and CYP71E7, which converts oximes to cyanohydrins .
Industrial Production Methods: the biosynthesis pathway in plants can be harnessed for large-scale production by using genetically modified plants or microbial systems that express the necessary enzymes .
Chemical Reactions Analysis
Types of Reactions: Lotaustralin undergoes hydrolysis by the enzyme linamarase to form glucose and a precursor to the toxic compound hydrogen cyanide . This reaction is a type of substitution reaction where the glucoside bond is cleaved.
Common Reagents and Conditions: The hydrolysis of this compound typically occurs under mild acidic or neutral conditions in the presence of the enzyme linamarase . The reaction can also be catalyzed by other glycosidases.
Major Products Formed: The major products formed from the hydrolysis of this compound are glucose and hydrogen cyanide . The hydrogen cyanide is a toxic compound that can have significant biological effects.
Scientific Research Applications
Lotaustralin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its role in the biosynthesis of cyanogenic glucosides and its potential use in metabolic engineering to produce cyanogenic compounds . In biology, this compound is used to study plant defense mechanisms, as it is a part of the plant’s chemical defense against herbivores . In medicine, the toxic effects of hydrogen cyanide released from this compound hydrolysis are of interest for understanding cyanide poisoning and developing antidotes .
Comparison with Similar Compounds
Lotaustralin is structurally similar to linamarin, another cyanogenic glucoside found in the same plants . Both compounds undergo hydrolysis to release hydrogen cyanide, but they differ in their aglycone structures. This compound has a methyl ethyl ketone cyanohydrin aglycone, while linamarin has an acetone cyanohydrin aglycone . This structural difference affects their biosynthesis pathways and the enzymes involved .
List of Similar Compounds:- Linamarin
- Dhurrin
- Prunasin
- Amygdalin
These compounds share similar biosynthesis pathways and mechanisms of action, but they differ in their aglycone structures and the specific plants in which they are found .
Properties
IUPAC Name |
2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBWVMTOYUPHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lotaustralin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
534-67-8 | |
Record name | Lotaustralin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
Record name | Lotaustralin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lotaustralin contribute to plant defense mechanisms?
A1: this compound, upon hydrolysis by specific β-glucosidases, releases hydrogen cyanide (HCN). [, , , ] This rapid release of HCN acts as a deterrent against herbivores and deters feeding. [, , ]
Q2: Does the ratio of this compound to linamarin, another cyanogenic glucoside, influence plant defense?
A2: Research suggests that the ratio of this compound to linamarin can vary depending on plant species and even cultivars. [, , , ] This variation may impact the efficacy of defense against specific herbivores due to differences in their tolerance to these compounds.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C14H21NO6 and a molecular weight of 303.31 g/mol.
Q4: What spectroscopic data is available for characterizing this compound?
A4: this compound has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, , , , ], mass spectrometry [, , ], and infrared spectroscopy [, ].
Q5: How stable is this compound under different processing conditions?
A5: this compound, being water-soluble, is susceptible to degradation during processing techniques involving water, such as soaking and boiling. [] These methods are often employed to reduce cyanide levels in cassava for safe consumption. []
Q6: What enzymes are involved in the biosynthesis and hydrolysis of this compound?
A6: Cytochrome P450 enzymes, particularly those belonging to the CYP79 family, play a crucial role in the biosynthesis of this compound from the amino acid isoleucine. [, , , ] Hydrolysis of this compound, leading to HCN release, is catalyzed by specific β-glucosidases. [, , , , , ]
Q7: Have there been any computational studies on this compound?
A7: While detailed computational studies specifically focusing on this compound are limited in the provided research, comparative homology modeling has been used to understand the substrate specificity of β-glucosidases involved in this compound hydrolysis. [, ]
Q8: How does the structure of this compound relate to its biological activity?
A8: The presence of the nitrile group (-CN) in the structure of this compound is crucial for its ability to release HCN upon hydrolysis. [, , , ] Modification of this group would abolish its cyanogenic potential.
Q9: What strategies can be employed to enhance the stability of this compound in formulations?
A9: The provided research primarily focuses on this compound in its natural context within plants. Further research is needed to explore formulation strategies for enhancing its stability.
Q10: What are the safety concerns associated with this compound?
A10: this compound itself is not acutely toxic, but its breakdown product, HCN, is highly poisonous. [, , , , , ] Proper processing of cassava, a major source of this compound, is crucial to remove cyanide and ensure its safety for consumption. [, , ]
Q11: What analytical techniques are commonly used to quantify this compound?
A11: High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry [, , ], is widely used for quantifying this compound in plant material. Traditional methods like the picrate method are also employed. [, ]
Q12: What is the evolutionary significance of cyanogenesis in plants like cassava?
A12: Cyanogenesis, facilitated by compounds like this compound, is believed to have evolved as a defense mechanism in plants against herbivory. [, , , , ] This chemical defense provides a selective advantage, enabling these plants to thrive in specific ecological niches.
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